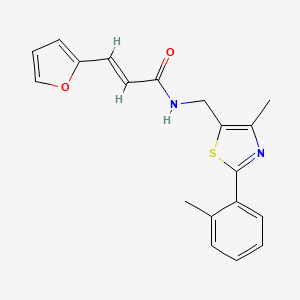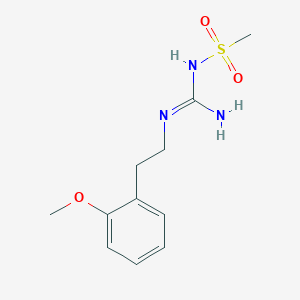
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting the BCL-2 protein, which is involved in the regulation of apoptosis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting BCL-2 overexpressing cancers such as chronic lymphocytic leukemia (CLL) and certain types of lymphoma.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in drug discovery and development.
Mecanismo De Acción
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME) properties would play a significant role in its bioavailability and therapeutic efficacy .
Action Environment
The action, efficacy, and stability of ABT-199 can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins that could affect the drug’s stability or its ability to reach and bind to its target .
Métodos De Preparación
The synthesis of N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide involves several steps, including the formation of the carbamimidoyl group and the methanesulfonamide group. The synthetic route typically starts with the reaction of 2-methoxyphenethylamine with an appropriate carbamoyl chloride to form the carbamimidoyl intermediate. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
N-(N-(2-methoxyphenethyl)carbamimidoyl)methanesulfonamide can be compared with other BCL-2 inhibitors, such as:
Venetoclax: Another BCL-2 inhibitor with a similar mechanism of action, used in the treatment of CLL and other BCL-2 overexpressing cancers.
Navitoclax: A BCL-2/BCL-XL inhibitor that targets both BCL-2 and BCL-XL proteins, used in combination therapies for cancer treatment.
Obatoclax: A pan-BCL-2 inhibitor that targets multiple BCL-2 family proteins, used in research for its broad-spectrum activity against various cancers. The uniqueness of this compound lies in its specificity for BCL-2, making it a highly selective and potent inhibitor with fewer off-target effects compared to other BCL-2 inhibitors.
Propiedades
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]-1-methylsulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-17-10-6-4-3-5-9(10)7-8-13-11(12)14-18(2,15)16/h3-6H,7-8H2,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIBTYDACSSQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
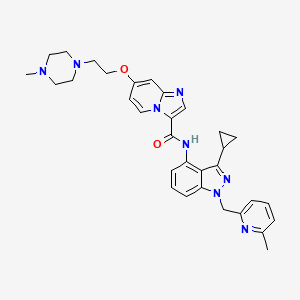


![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2465850.png)
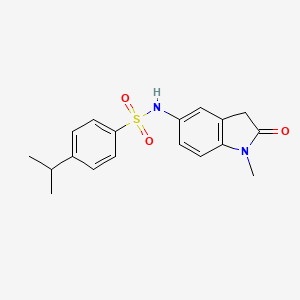

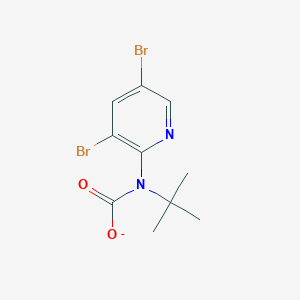
![2-[4-(4-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2465859.png)
![4-ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2465861.png)
![2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B2465864.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(4-methylphenyl)acetamide](/img/structure/B2465865.png)
